![molecular formula C19H14N4O3 B11968537 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol CAS No. 202130-73-2](/img/structure/B11968537.png)
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol: is an organic compound known for its complex structure and potential applications in various fields. This compound features a nitro group, an azo linkage, and a phenolic hydroxyl group, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative under alkaline conditions to form the azo compound.
Nitration: The final step involves the nitration of the azo compound to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Synthesis: The azo linkage makes this compound useful in the synthesis of azo dyes, which are widely used in the textile industry.
Analytical Chemistry: It can be used as a reagent for detecting metal ions due to its color-changing properties.
Biology and Medicine:
Biological Staining: Azo dyes derived from this compound can be used for staining biological tissues.
Industry:
Material Science: Used in the development of advanced materials with specific optical and electronic properties.
Catalysis: Can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol depends on its application:
Dye Synthesis: The azo linkage allows for the formation of stable, colored compounds that can bind to fabrics.
Analytical Chemistry: The compound can form complexes with metal ions, leading to a color change that indicates the presence of specific ions.
Biological Staining: The compound binds to specific biological structures, allowing for visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-benzoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
Uniqueness:
- The presence of both a nitro group and a phenolic hydroxyl group makes 4-Nitro-2-((4-phenylazo-phenylimino)-methyl)-phenol unique in its reactivity and applications.
- The combination of azo and nitro functionalities provides distinct optical and electronic properties, making it valuable in material science and dye synthesis.
Eigenschaften
CAS-Nummer |
202130-73-2 |
---|---|
Molekularformel |
C19H14N4O3 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
4-nitro-2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H14N4O3/c24-19-11-10-18(23(25)26)12-14(19)13-20-15-6-8-17(9-7-15)22-21-16-4-2-1-3-5-16/h1-13,24H |
InChI-Schlüssel |
RJMFWDDINGWTSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.